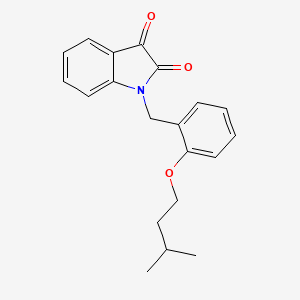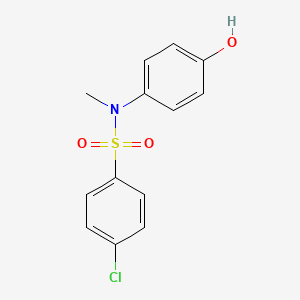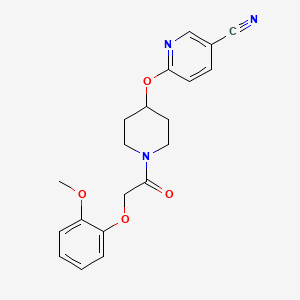
2-methoxy-4,5-dimethyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-4,5-dimethyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a fascinating compound with multiple potential applications in the fields of chemistry, biology, medicine, and industry. Its complex structure, featuring various functional groups such as methoxy, dimethyl, and sulfonamide, makes it a versatile entity for different reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis often begins with readily available benzenesulfonamide derivatives.
Methoxylation and Dimethylation: : These steps involve introducing methoxy and dimethyl groups under controlled conditions using methylating agents.
Quinoline Formation: : This can be achieved via cyclization reactions, often under high-temperature conditions.
Sulfonylation: : Adding the sulfonyl group usually requires sulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound can be optimized through continuous flow chemistry, where reactions are carried out in a streamlined, controlled manner. Large-scale sulfonation reactors and advanced purification techniques ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The methoxy group can be oxidized under strong oxidizing conditions, transforming it into a more reactive species.
Reduction: : The sulfonamide group can undergo reduction, often leading to the cleavage of the sulfonyl group.
Substitution: : The aromatic ring can participate in various substitution reactions, often facilitated by electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenating agents like chlorine or bromine, Lewis acids for activation.
Major Products
Oxidation Products: : These can include aldehydes, ketones, or carboxylic acids.
Reduction Products: : Amines, deprotected sulfonamides.
Substitution Products: : Halogenated derivatives, nitro compounds.
Wissenschaftliche Forschungsanwendungen
This compound's unique structure lends itself to various scientific research applications:
Chemistry: : Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Potential application in studying enzyme inhibition and protein binding due to its diverse functional groups.
Medicine: : Investigation into its potential as an anti-inflammatory or anti-cancer agent.
Industry: : Utilized in the synthesis of advanced materials, including polymers and specialty chemicals.
Wirkmechanismus
The compound exerts its effects through various mechanisms:
Molecular Targets: : It can interact with proteins, enzymes, and receptors due to its sulfonamide group, which mimics certain biological substrates.
Pathways Involved: : It may inhibit specific enzymes by binding to their active sites, blocking substrate access, or altering enzyme configuration.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methoxy-N-(1-methylsulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
2,4-dimethyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
Highlighting Its Uniqueness
Structural Complexity: : The presence of both methoxy and dimethyl groups in the benzene ring adds to its uniqueness compared to similar compounds.
Functional Versatility: : The sulfonamide and sulfonyl groups provide a wide range of chemical reactivity, making it more versatile for different applications.
In essence, 2-methoxy-4,5-dimethyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide stands out due to its intricate structure and broad applicability in various scientific domains.
Eigenschaften
IUPAC Name |
2-methoxy-4,5-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S2/c1-13-10-18(26-3)19(11-14(13)2)28(24,25)20-16-8-7-15-6-5-9-21(17(15)12-16)27(4,22)23/h7-8,10-12,20H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBYBQBVMFWXEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1H-1,3-benzodiazol-1-yl)-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)acetamide](/img/structure/B2724271.png)
![2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B2724273.png)
![5-methyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2724274.png)
![N-(2-Cyano-1-methoxypropan-2-yl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2724275.png)




![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2724283.png)
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide](/img/structure/B2724288.png)



![12-(4-Chlorobenzenesulfonyl)-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2724294.png)
